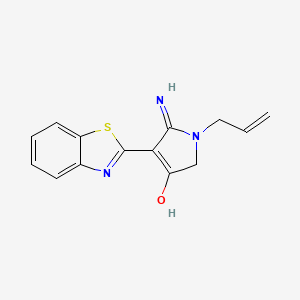

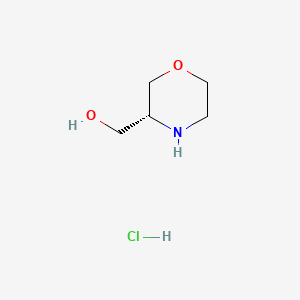

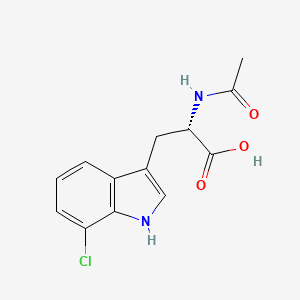

![molecular formula C14H11NO4 B2542188 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 161185-28-0](/img/structure/B2542188.png)

6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” is a chemical compound that has been studied in various scientific contexts . It has been used as a ligand to form chelates with a molar ratio of 1:1 (M:L) .

Synthesis Analysis

The compound has been synthesized as a ligand and subject to chelate with Cu (II) ion of different anions (AcO–, NO3–, SO42–ClO4–, Cl– and Br–) in presence and absence of auxiliary ligands (L′); N,O-donor; or N,N-donor such as 8-hydroxyquinoline, 1,10-phenanthroline and 2,2′-bipyridyl . The structures of the synthesized compounds were elucidated on the basis of IR, 1 H NMR, 13 C NMR, and MS data .Molecular Structure Analysis

The molecular structure of “6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione” has been analyzed using various techniques such as NMR, IR, and mass spectra .Chemical Reactions Analysis

The compound has been involved in acid-catalyzed tandem reactions . Depending on the propargylic alcohol used, these tandem reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyrano[3,2-c]quinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furo[3,2-c]quinolones in moderate-to-high yields .Scientific Research Applications

Synthesis of Pyranoquinolones and Furoquinolones

The compound is used in the synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reactions . These reactions proceed via either a Friedel–Crafts-type allenylation followed by 6-endo-dig cyclization sequence to form pyrano[3,2-c]quinolones or a Friedel–Crafts-type alkylation and 5-exo-dig ring closure sequence to afford furo[3,2-c]quinolones .

Production of Tetracyclic Derivatives

The pyrano[3,2-c]quinolones products could be further transformed to tetracyclic 4,9-dihydro-5H-cyclopenta[lmn]phenanthridin-5-one derivatives .

Biological Activities

Pyrano[3,2-c]quinolone is a structural motif occurring in a number of natural products with a wide range of important biological activities such as anticancer, antibacterial, antimalarial, antiinflammatory, and antifungal properties .

Inhibition of Biological Processes

The compound is also known for its inhibition of calcium signaling, TNF-α, platelet aggregation, and nitric oxide production .

Potential Anticancer Agents

Alkaloids zanthosimuline and huajiaosimuline exhibit cytotoxicity against cancer cells, which is considered as potential anticancer agents .

Synthesis of Heteroannulated Pyranoquinolones

Synthesis of heteroannulated pyrano[3,2-c]quinolones was established starting from the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .

Anticancer Drug Improvement

Quinoline moieties are important in anticancer drug improvement, as their derivatives show great results through different operations such as growth inhibitors by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Natural Product Haplamine

The natural product Haplamine, extracted from Haplophyllum perforatum, is commonly used in central Asia to treat various diseases, including testicular cancer .

Safety and Hazards

properties

IUPAC Name |

6-ethyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-2-15-9-6-4-3-5-8(9)13-12(14(15)18)10(16)7-11(17)19-13/h3-7,16H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLFCAOVWBNKOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C3=C(C1=O)C(=CC(=O)O3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

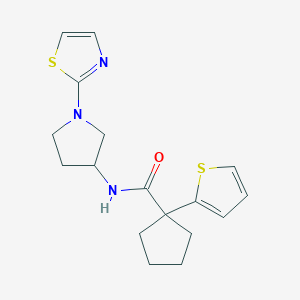

![Imidazo[1,5-a]pyrazine,5,6,7,8-tetrahydro-1-(1-methylethyl)-](/img/structure/B2542105.png)

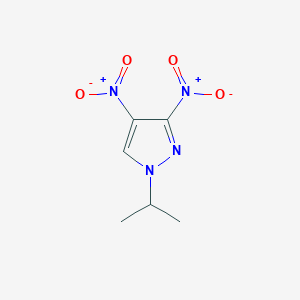

![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2542106.png)

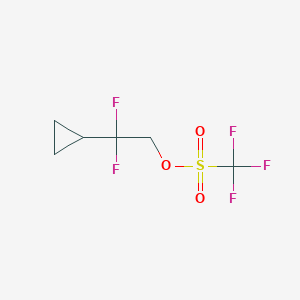

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B2542108.png)

![1,2,3,4-tetrahydro-5H-[1,4]diazepino[6,5-c]quinolin-5-one](/img/structure/B2542119.png)

![4-(4-hydroxyphenyl)-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2542124.png)